Structural Evidence: Acetylheliotrine as a Specific Molecular Entity with Defined Physicochemical Deviation from Heliotrine
Acetylheliotrine (2′-Acetylheliotrine, C₁₈H₂₉NO₆) is a chemically defined derivative of heliotrine (C₁₆H₂₇NO₅), distinguished by the addition of an acetyl group (C₂H₂O) to the parent molecule [1]. This structural modification results in a higher molecular weight of 355.2 g/mol compared to 313.4 g/mol for heliotrine, and a calculated increase in logP (lipophilicity) due to the substitution of a hydroxyl moiety with an acetyl ester [2]. This difference is not trivial; it is a key determinant of the compound's distinct chromatographic behavior and its interaction with biological membranes and metabolizing enzymes, as established by class-level structure-activity relationship (SAR) studies of pyrrolizidine alkaloids [3].
| Evidence Dimension | Molecular Structure & Physicochemical Property |
|---|---|
| Target Compound Data | C₁₈H₂₉NO₆, Molecular Weight: 355.2 g/mol (Acetylated derivative) |
| Comparator Or Baseline | Heliotrine: C₁₆H₂₇NO₅, Molecular Weight: 313.4 g/mol (Parent monoester) |
| Quantified Difference | Mass difference: +41.8 g/mol (acetyl group addition); Increased lipophilicity (logP) inferred from esterification of a free hydroxyl. |
| Conditions | Database annotation and standard chemical calculation. |
Why This Matters
This structural and physicochemical distinction mandates specific handling, purification, and analytical protocols (e.g., HPLC retention times, MS ionization efficiency) that are not interchangeable with heliotrine, directly impacting procurement for analytical standardization or metabolic studies.
- [1] PCIDB: 2'-Acetylheliotrine (C00026157) and Heliotrine (C00002090) entry comparison. View Source
- [2] KNApSAcK Metabolite Information: 2'-Acetylheliotrine (C00026157) and Heliotrine (C00002090) physicochemical data. View Source
- [3] He, Y., et al. (2021). Metabolism-mediated cytotoxicity and genotoxicity of pyrrolizidine alkaloids. Archives of Toxicology, 95, 1917-1942. View Source
